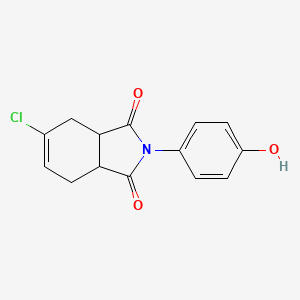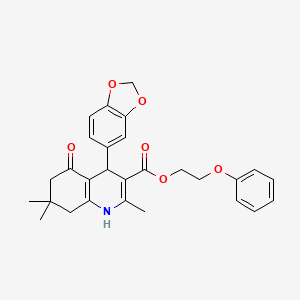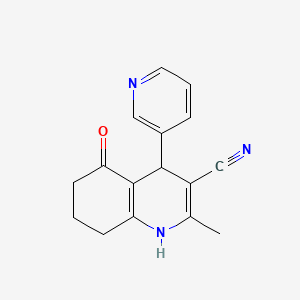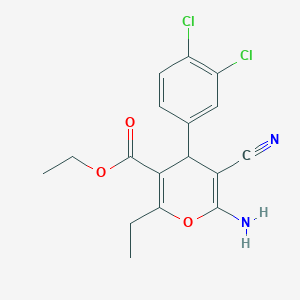![molecular formula C22H22FN3O4 B5153085 methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly known as F13714 and is a potent antagonist of the dopamine D2 receptor. The purpose of
科学的研究の応用
F13714 has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders, including schizophrenia and Parkinson's disease. F13714 has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
作用機序
The mechanism of action of F13714 involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of dopamine signaling, which is thought to be responsible for its therapeutic effects. F13714 has also been shown to have an affinity for other receptors, including the serotonin 5-HT2A receptor and the adrenergic alpha-1 receptor.
Biochemical and Physiological Effects:
F13714 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and striatum, which is thought to be responsible for its antipsychotic effects. F13714 has also been shown to increase serotonin release in the prefrontal cortex, which is thought to be responsible for its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of F13714 is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of F13714 is its potential for off-target effects, as it has been shown to have an affinity for other receptors in addition to the dopamine D2 receptor.
将来の方向性
There are a number of future directions for the research of F13714. One potential direction is the development of more selective dopamine D2 receptor antagonists that have fewer off-target effects. Another potential direction is the investigation of the potential therapeutic effects of F13714 in other neurological disorders, including Alzheimer's disease and Huntington's disease. Finally, the development of F13714 analogs with improved pharmacokinetic properties could lead to the development of more effective treatments for neurological disorders.
合成法
The synthesis of F13714 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-fluorophenylpiperazine with ethyl 4-chlorobenzoate, which yields 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxo-1-pyrrolidinyl}benzoic acid ethyl ester. This intermediate compound is then treated with thionyl chloride, which results in the formation of the acid chloride. Finally, the acid chloride is reacted with methylamine to produce F13714.
特性
IUPAC Name |
methyl 4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-30-22(29)15-2-6-18(7-3-15)26-20(27)14-19(21(26)28)25-12-10-24(11-13-25)17-8-4-16(23)5-9-17/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDDVKKLVYCKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)


![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)

![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)